![molecular formula C18H19N7O3 B2564719 1-(1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(benzo[d][1,3]dioxol-5-ylmethyl)urea CAS No. 2034269-47-9](/img/structure/B2564719.png)
1-(1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(benzo[d][1,3]dioxol-5-ylmethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(benzo[d][1,3]dioxol-5-ylmethyl)urea is a useful research compound. Its molecular formula is C18H19N7O3 and its molecular weight is 381.396. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-(1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(benzo[d][1,3]dioxol-5-ylmethyl)urea is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, relevant case studies, and detailed research findings.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Triazolo[4,3-b]pyridazine moiety : This part is known for its diverse biological activities.
- Pyrrolidine ring : Often associated with pharmacological properties.
- Benzo[d][1,3]dioxole group : This moiety contributes to the compound's interaction with biological targets.
Molecular Formula and Weight
Property | Value |
---|---|
Molecular Formula | C17H18N6O2 |
Molecular Weight | 370.43 g/mol |
Anticancer Activity
Recent studies indicate that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of triazolo-pyridazines have shown efficacy against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
The proposed mechanism of action for the compound involves:
- Inhibition of Kinases : Similar compounds have been shown to inhibit specific kinases involved in cancer progression.
- Interaction with GABA Receptors : Some analogs demonstrate binding affinity to GABA-A receptors, which may contribute to their neuropharmacological effects.
In Vitro Studies
In vitro studies have revealed that the compound exhibits:
- Cell Viability Reduction : Significant reduction in viability in cancer cell lines.
- Induction of Apoptosis : Marked increase in apoptotic markers when treated with the compound.
In Vivo Studies
In vivo evaluations highlight:
- Tumor Growth Inhibition : Animal models treated with the compound showed reduced tumor growth compared to controls.
- Safety Profile : Preliminary toxicology assessments suggest a favorable safety profile at therapeutic doses.
Study 1: Triazolo-Pyridazine Derivatives
A study published in PMC6739292 explored a series of triazolo-benzodiazepine analogs, revealing their wide spectrum of biological activity, including potential anticancer effects. The study utilized docking simulations to predict interactions with target proteins involved in cancer pathways .
Study 2: GABA-A Receptor Interaction
Research detailed in PMC8094182 examined the binding affinities of various triazolo compounds to GABA-A receptor subtypes. The findings suggest that these interactions could play a role in both anxiolytic and anticancer activities, highlighting the dual potential of such compounds .
Biological Activity Summary
Activity Type | Observed Effect | Reference |
---|---|---|
Anticancer | Reduced cell viability | PMC6739292 |
Apoptosis Induction | Increased apoptotic markers | PMC8094182 |
GABA Interaction | Binding affinity to GABA-A receptors | PMC8094182 |
特性
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-3-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N7O3/c26-18(19-8-12-1-2-14-15(7-12)28-11-27-14)21-13-5-6-24(9-13)17-4-3-16-22-20-10-25(16)23-17/h1-4,7,10,13H,5-6,8-9,11H2,(H2,19,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBJSLAQLTSNGGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)NCC2=CC3=C(C=C2)OCO3)C4=NN5C=NN=C5C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。